1-(Hydrazinylidenemethyl)-L-proline

Description

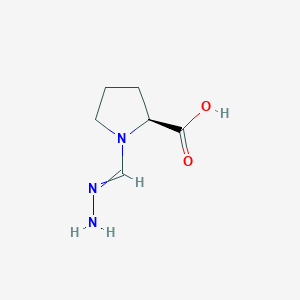

Structure

3D Structure

Properties

CAS No. |

35404-59-2 |

|---|---|

Molecular Formula |

C6H11N3O2 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(2S)-1-methanehydrazonoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11N3O2/c7-8-4-9-3-1-2-5(9)6(10)11/h4-5H,1-3,7H2,(H,10,11)/t5-/m0/s1 |

InChI Key |

REVOBEWBVGTOEK-YFKPBYRVSA-N |

SMILES |

C1CC(N(C1)C=NN)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C=NN)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C=NN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Hydrazinylidenemethyl L Proline

Established Synthetic Pathways for 1-(Hydrazinylidenemethyl)-L-proline and Related Hydrazone Derivatives

The formation of this compound and similar hydrazone structures primarily relies on the condensation of an L-proline derivative with a hydrazine (B178648) source. This transformation can be achieved through various methodologies, including traditional condensation reactions and more contemporary green chemistry approaches.

Condensation Reactions Utilizing L-Proline Moieties

The classical approach to synthesizing hydrazones involves the condensation reaction between a carbonyl compound and a hydrazine. wikipedia.org In the context of this compound, the synthesis would conceptually involve the reaction of a suitable L-proline precursor, such as L-proline carboxaldehyde, with hydrazine hydrate.

Alternatively, and more commonly described in the literature for related structures, is the reaction of an N-substituted proline derivative. For instance, (S)-proline hydrazide can be synthesized by reacting ethyl (S)-N-benzylprolinate with hydrazine hydrate, followed by deprotection. researchgate.net This proline hydrazide can then react with various aldehydes and ketones to yield the corresponding hydrazones. researchgate.net While not explicitly detailing the synthesis of this compound, these methods provide a foundational strategy.

A plausible synthetic route would involve the controlled formylation of the secondary amine of L-proline, followed by condensation with hydrazine. The reaction conditions for such condensations are typically mild, often proceeding at room temperature in a suitable solvent like methanol. researchgate.net

Table 1: Representative Conditions for Hydrazone Synthesis from Proline Derivatives

| L-Proline Precursor | Reagent | Catalyst/Conditions | Product Type | Reference |

| (S)-N-Benzyl Proline Hydrazide | Aromatic Aldehydes | Methanol, Room Temp. | N-Benzyl Proline Hydrazone | researchgate.net |

| (S)-N-Benzyl Proline Hydrazide | Cycloaliphatic Ketones | Methanol, Room Temp. | N-Benzyl Proline Hydrazone | researchgate.net |

| 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide | Benzaldehyde Derivatives | Moist L-proline, Grinding | Phenylacrylohydrazide Derivatives | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. L-proline itself has emerged as a highly effective and eco-friendly organocatalyst for various organic transformations, including the synthesis of hydrazone derivatives. mdpi.comtandfonline.com These green approaches are characterized by mild reaction conditions, the use of non-toxic catalysts, and often solvent-free or aqueous reaction media. mdpi.com

The synthesis of hydrazones can be efficiently catalyzed by L-proline, often employing a grinding technique with moist L-proline. mdpi.com This method offers several advantages, including short reaction times, high yields, and simple work-up procedures. mdpi.com The reusability of L-proline as a catalyst for several cycles without significant loss of activity further enhances the sustainability of this approach. mdpi.com

For the synthesis of this compound, a green chemistry approach could involve the L-proline-catalyzed condensation of an appropriate proline precursor. The use of L-proline as a catalyst in its own derivatization presents an intriguing and efficient synthetic strategy.

Table 2: Comparison of Conventional vs. Green Synthesis of Hydrazones

| Parameter | Conventional Method | Green Method (L-proline catalyzed) | Reference |

| Catalyst | Often requires acid or base catalysts | L-proline (organocatalyst) | mdpi.com |

| Solvent | Organic solvents (e.g., methanol, ethanol) | Solvent-free (grinding) or water | mdpi.comtandfonline.com |

| Reaction Time | Can be several hours | Typically shorter (minutes to a few hours) | mdpi.com |

| Work-up | Often involves extraction and purification | Simple filtration and washing | mdpi.com |

| Environmental Impact | Generates more waste | Minimal waste, reusable catalyst | mdpi.com |

Functionalization and Derivatization Strategies for this compound

The chemical structure of this compound offers multiple sites for functionalization, including the hydrazone linkage, the carboxylic acid group, and the amine functionality within the proline ring. These modifications can be used to generate a diverse library of analogues with tailored properties.

Modifications at the Hydrazone Linkage

The hydrazone linkage is a key functional group that can undergo various chemical transformations. The carbon atom of the C=N bond is susceptible to nucleophilic attack, and the alpha-hydrogen atom is acidic, allowing for deprotonation and subsequent alkylation. wikipedia.org

The hydrazone bond itself is known to be stable at neutral pH but can be cleaved under acidic conditions, a property that is exploited in the design of pH-responsive drug delivery systems. nih.govnih.gov This inherent reactivity allows for the attachment and release of molecules under specific environmental conditions.

Furthermore, the nitrogen atoms of the hydrazone can participate in cyclization reactions. For example, reaction with a second molecule of an aldehyde can lead to the formation of cyclic structures like 1H-pyrrolo[1,2-c]imidazol-1-ones. researchgate.net Hydrazones can also be converted to azines. wikipedia.org

Derivatization of the L-Proline Carboxylic Acid and Amine Functionalities

The L-proline scaffold contains both a secondary amine and a carboxylic acid group, both of which are amenable to a wide range of chemical modifications. wikipedia.org

The carboxylic acid group can be converted into a variety of functional groups, including esters, amides, and acyl hydrazides. thermofisher.com Esterification can be achieved using methods such as reaction with methanolic HCl. sigmaaldrich.com Amidation can be performed by coupling with amines using carbodiimide (B86325) chemistry or through biocatalytic approaches. thermofisher.comrsc.org These modifications are useful for altering the polarity and pharmacokinetic properties of the molecule.

Table 3: Common Derivatization Reactions of L-Proline Functional Groups

| Functional Group | Reagent/Method | Resulting Functional Group | Reference |

| Carboxylic Acid | Methanolic HCl | Methyl Ester | sigmaaldrich.com |

| Carboxylic Acid | Amine + Carbodiimide | Amide | thermofisher.com |

| Carboxylic Acid | Hydrazine Hydrate | Acyl Hydrazide | researchgate.net |

| Secondary Amine | Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetyl | sigmaaldrich.com |

| Secondary Amine | NBD-Cl | N-Nitrobenzofurazan | impactfactor.orgresearchgate.net |

| Secondary Amine | Phenols + Tyrosinase | N-Aryl | chemrxiv.org |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Hydrazinylidenemethyl L Proline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

No NMR data for 1-(Hydrazinylidenemethyl)-L-proline has been reported in the scientific literature. The successful synthesis and isolation of this compound would be a prerequisite for any NMR-based structural analysis.

There are no published ¹H or ¹³C NMR spectra for this compound. Such data would be essential for the initial identification and structural verification of the compound.

Advanced 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY have not been performed, as the compound this compound has not been described in the literature. These techniques would be critical in confirming the covalent bond network and determining the three-dimensional structure of the molecule.

No dynamic NMR studies have been conducted on this compound. Information regarding conformational changes, such as ring puckering or rotation around single bonds, is therefore unavailable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

There are no recorded Infrared (IR) or Raman spectra for this compound. Vibrational spectroscopy would be a key method for identifying the characteristic functional groups expected in its structure, such as the C=N bond of the hydrazinylidenemethyl group, the carboxylic acid, and the pyrrolidine (B122466) ring, as well as to study potential intra- and intermolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

The mass spectrum of this compound is not available. Mass spectrometry would be a fundamental technique to confirm the molecular weight of the compound and to analyze its fragmentation pattern, which would provide further structural insights.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Chirality Confirmation

No single crystal X-ray diffraction data has been published for this compound. This technique would be the definitive method for determining its precise three-dimensional molecular structure in the solid state, including the confirmation of the retained L-chirality of the proline moiety. The successful growth of a suitable single crystal would be necessary for such an analysis.

Stereochemical Investigations and Chiral Recognition Mechanisms of 1 Hydrazinylidenemethyl L Proline

Analysis of Enantiomeric Purity and Diastereomeric Excess in Asymmetric Transformations

The efficacy of a chiral catalyst or auxiliary is fundamentally determined by its ability to induce high levels of enantiomeric purity and, where applicable, diastereomeric excess in the products of asymmetric reactions. While specific studies detailing the use of 1-(Hydrazinylidenemethyl)-L-proline as a catalyst are not extensively documented, the broader class of L-proline derivatives has demonstrated exceptional performance in a variety of asymmetric transformations. libretexts.orgmdpi.com These reactions typically proceed via enamine or iminium ion intermediates, where the inherent chirality of the proline scaffold dictates the facial selectivity of the reaction. libretexts.orgwikipedia.org

The enantiomeric excess (ee) and diastereomeric excess (de) are critical metrics for quantifying the stereoselectivity of these transformations. For instance, L-proline and its derivatives have been successfully employed as organocatalysts in aldol (B89426) reactions, Mannich reactions, and Michael additions, often affording products with high to excellent stereoselectivity. libretexts.orgresearchgate.net In cooperative catalytic systems, such as L-proline combined with a thiourea (B124793) cocatalyst for aldol reactions in the presence of water, anti-configured products have been obtained with good yields, high diastereoselectivities (up to 95:5), and high enantiomeric excesses (up to 93% ee). nih.gov Similarly, in OXA-Michael-Henry reactions, the use of L-proline has yielded enantiomeric excesses of up to 70%. researchgate.netscienceopen.com

The analysis of enantiomeric and diastereomeric excess is typically performed using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC), often after derivatization of the product to a diastereomeric species that can be separated on a standard stationary phase.

Table 1: Representative Enantiomeric and Diastereomeric Excess in Asymmetric Reactions Catalyzed by L-Proline and its Derivatives

| Reaction Type | Catalyst System | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Aldol Reaction | L-proline / Cholesterol-Thiourea | Aromatic Aldehydes, Ketones | up to 95:5 | up to 93% | nih.gov |

| Mannich Reaction | L-proline | Aldehyde, Acetone, p-Anisidine | Not Reported | 94% | libretexts.org |

| OXA-Michael-Henry | L-proline / Ti(OiPr)4 | Salicylaldehyde, β-Nitrostyrenes | Not Applicable | up to 70% | researchgate.netscienceopen.com |

| Michael Reaction | Chiral Diamine (Proline-derived) | Nitrostyrene, Ketones | Not Reported | Significant Improvement over L-proline | libretexts.org |

This table presents data for reactions using L-proline or its derivatives, providing a benchmark for the expected stereoselectivity of transformations involving this compound.

Conformational Analysis of the Pyrrolidine (B122466) Ring and Hydrazone Moiety

The stereochemical outcome of reactions involving this compound is intrinsically linked to its three-dimensional structure. The conformational landscape of this molecule is primarily defined by the puckering of the pyrrolidine ring and the rotational isomers of the N-N and C=N bonds within the hydrazone moiety.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring of proline is not planar and exists in two predominant, low-energy envelope conformations: Cγ-exo (down) and Cγ-endo (up). nih.gov The equilibrium between these two puckered states is influenced by the nature of the substituent on the nitrogen atom and at other positions on the ring. nih.gov The exo pucker is generally associated with more compact secondary structures, while the endo pucker favors more extended conformations and is often linked to the cis conformation of the preceding peptide bond in peptides. nih.gov For N-acetyl-L-proline methyl ester, a model for N-substituted prolines, theoretical calculations and experimental data show a complex interplay of steric and hyperconjugative effects governing the conformational equilibrium. nih.gov In this compound, the electronic and steric properties of the hydrazone group will similarly dictate the preferred pucker of the pyrrolidine ring, which in turn influences the orientation of the reactive intermediates in a catalytic cycle.

Hydrazone Moiety Conformation: Hydrazones themselves possess conformational flexibility, primarily around the N-N single bond, leading to syn and anti conformers. nih.gov Furthermore, the C=N double bond can exist as E or Z isomers. The relative stability of these isomers is governed by steric and electronic interactions between the substituents. In chiral hydrazide-hydrazone derivatives, NMR and DFT studies have shown the existence of multiple conformers in solution. nih.gov For this compound, the conformation of the hydrazone moiety is crucial as it determines the spatial disposition of the lone pair on the terminal nitrogen, a key site for coordination or reaction. The interplay between the pyrrolidine ring pucker and the hydrazone conformation creates a unique and complex potential energy surface that ultimately defines the molecule's role in chiral recognition.

Chiral Induction Mechanisms in Reactions Involving this compound and Its Derivatives

The ability of L-proline and its derivatives to induce chirality stems from their capacity to form transient, covalently-bound chiral intermediates with the substrates. libretexts.org In the case of this compound, two primary catalytic cycles, enamine and iminium catalysis, are the most probable mechanisms for chiral induction, analogous to L-proline itself.

Enamine Catalysis: In reactions such as aldol and Michael additions, the secondary amine of a proline derivative reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. libretexts.orgwikipedia.org The specific conformation of the pyrrolidine ring and the steric bulk of the N-substituent (in this case, the hydrazinylidenemethyl group) create a highly asymmetric environment. This enamine then attacks an electrophile (e.g., another aldehyde) from a specific face, as the other face is sterically shielded. The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the catalyst. The stereochemistry of the final product is dictated by the geometry of the transition state, which is stabilized by factors such as hydrogen bonding involving the carboxylic acid group of proline.

Iminium Catalysis: In other reactions, such as Diels-Alder or Friedel-Crafts alkylations, the proline derivative can activate an α,β-unsaturated carbonyl compound by forming a chiral iminium ion. This lowers the LUMO of the substrate and directs the nucleophilic attack to one of the two enantiotopic faces of the molecule.

For this compound, the hydrazone moiety can influence these mechanisms in several ways. It can alter the electronic properties of the proline nitrogen, affecting the rate of enamine/iminium formation. Additionally, the hydrazone group can participate in hydrogen bonding or other non-covalent interactions within the transition state, further stabilizing a specific geometry and enhancing stereoselectivity. Computational studies on related systems have highlighted the importance of distortion energy in the transition state for achieving high selectivity, a factor that would be significantly influenced by the structure of the N-substituent. csic.es

Circular Dichroism (CD) Spectroscopy for Chiral Properties Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the chiral properties of molecules in solution. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral chromophores.

For this compound, the primary chromophores amenable to CD analysis are the carboxyl group and the C=N bond of the hydrazone moiety. The pyrrolidine ring itself does not have a strong electronic transition in the accessible UV range, but its chiral environment perturbs the electronic transitions of the attached chromophores, giving rise to a CD signal.

Proline Backbone Contributions: L-proline and its simple derivatives typically exhibit a weak positive CD band around 210-220 nm, attributed to the n → π* transition of the carboxyl group, and a stronger negative band below 200 nm from the π → π* transition. researchgate.netnih.gov The exact position and intensity of these bands are highly sensitive to the conformation of the pyrrolidine ring and the nature of the N-substituent. nih.govnih.gov

Hydrazone Chromophore Contributions: The hydrazone C=N group also possesses n → π* and π → π* transitions. The chirality of the adjacent proline ring will induce optical activity in these transitions, leading to characteristic CD signals. The sign and magnitude of these Cotton effects can provide detailed insights into the preferred conformation around the N-C and C=N bonds of the hydrazone moiety.

By comparing the experimental CD spectrum with theoretical spectra calculated for different possible conformers (e.g., exo/endo ring puckers, E/Z hydrazone isomers), it is possible to determine the predominant conformation of this compound in solution. nih.gov This information is invaluable for understanding its behavior in asymmetric transformations and for rationalizing the observed stereochemical outcomes.

Table 2: Typical CD Spectral Features for Proline and its Derivatives

| Compound Type | Wavelength (nm) | Sign of Cotton Effect | Transition Assignment | Reference |

| L-Proline in water | ~215 | Positive | n → π* (COOH) | researchgate.net |

| Poly-L-proline II | ~228 | Positive | nih.gov | |

| Poly-L-proline II | ~206 | Negative | nih.gov | |

| Proline-Coumarin Conjugate | Varies | Dependent on conformation | Chirality transfer to chromophore | nih.gov |

This table summarizes general CD spectral characteristics observed for proline-containing structures, which can be used to interpret the spectrum of this compound.

Catalytic Applications of 1 Hydrazinylidenemethyl L Proline and Its Metal Complexes

Organocatalysis Mediated by 1-(Hydrazinylidenemethyl)-L-proline

There is no available research data on the use of this compound as an organocatalyst. Consequently, the following subsections on its application in specific asymmetric reactions cannot be substantiated with experimental findings.

Asymmetric Aldol (B89426) Reactions

No studies were found that investigate the use of this compound as a catalyst for asymmetric aldol reactions.

Asymmetric Michael Additions to Nitro-Olefins

There is no published research on the application of this compound in asymmetric Michael additions to nitro-olefins.

Henry (Nitroaldol) Reactions

No information is available regarding the catalytic activity of this compound in Henry reactions.

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis

The potential of this compound as a chiral ligand for metal-catalyzed asymmetric synthesis has not been explored in the reviewed scientific literature.

Design and Synthesis of Metal Complexes with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Fe(II), Pd(II), Pt(II), V(V))

There are no available studies detailing the design, synthesis, or characterization of metal complexes formed between this compound and the specified transition metal ions.

Ligand Binding Modes and Coordination Geometries in Metal Complexes

The catalytic efficacy of metal complexes derived from this compound is intrinsically linked to the coordination environment of the metal center, which is dictated by the ligand's binding modes. While specific crystallographic data for metal complexes of this compound are not extensively documented in publicly available literature, the coordination behavior can be inferred from studies on related L-proline derivatives and hydrazone-based ligands.

L-proline and its derivatives are known to coordinate with transition metals in various modes. Theoretical studies on the interaction of L-proline with divalent transition metal cations such as Fe(II), Co(II), and Ni(II) have identified three primary modes of interaction: a salt-bridged bidentate coordination through the carboxylate group, and two charge-solvated forms involving either the carbonyl and hydroxyl oxygens or the carbonyl oxygen and the nitrogen lone pair. nih.gov In many cases, the zwitterionic salt-bridged coordination is preferred. nih.gov

Hydrazone ligands, on the other hand, typically coordinate to metal ions as chelating ligands. The coordination can occur in either a neutral or a deprotonated form. researchgate.net The imine nitrogen and the carbonyl oxygen of the hydrazone moiety are common coordination sites. mtct.ac.in Depending on the specific structure of the hydrazone and the metal ion, they can act as bidentate, tridentate, or even tetradentate ligands. acs.org For instance, some hydrazone ligands have been shown to coordinate in a tridentate fashion, involving the deprotonated phenolic oxygen, aldimine nitrogen, and carbonyl oxygen. clockss.org

In the case of this compound, the ligand possesses multiple potential donor atoms: the nitrogen atoms of the hydrazone moiety, the nitrogen atom of the proline ring, and the oxygen atoms of the carboxylate group. This allows for a variety of coordination modes and geometries. The ligand can potentially act as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear metal complexes. The specific coordination geometry adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

A study on palladium complexes with a chiral hydrazone ligand derived from 2-(diphenylphosphino)benzaldehyde (B1302527) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) revealed that the palladium atom was coordinated to the phosphorus atom, the imino nitrogen atom, and unexpectedly, the oxygen atom of the methoxymethyl group, forming a P,N,O-tridentate ligand. acs.org This highlights the versatile and sometimes unpredictable coordination behavior of such ligands.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Potential Donor Atoms |

| Bidentate | Imine-N, Carboxylate-O |

| Bidentate | Pyrrolidine-N, Carboxylate-O |

| Tridentate | Imine-N, Hydrazone-N, Carboxylate-O |

| Tridentate | Imine-N, Pyrrolidine-N, Carboxylate-O |

Enantioselective Catalytic Hydrogenation of Substrates

The development of chiral catalysts for enantioselective hydrogenation is a cornerstone of asymmetric synthesis. While specific studies on the use of this compound metal complexes for this purpose are limited, the broader class of chiral hydrazone ligands has shown significant promise in this area. The inherent chirality of the L-proline backbone in this compound makes its metal complexes attractive candidates for asymmetric hydrogenation reactions.

Research has demonstrated that prochiral hydrazones can undergo highly efficient and selective hydrogenation in the presence of chiral diphosphine ruthenium catalysts, yielding enantioenriched hydrazine (B178648) products with up to 99% enantiomeric excess (ee). nih.gov This suggests that the hydrazone moiety itself is a suitable functional group for stereoselective reduction.

Furthermore, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been developed to produce a variety of chiral cyclic hydrazines in high yields and with excellent enantioselectivities (up to >99% ee). nih.govresearchgate.net These findings underscore the potential of metal-hydrazone complexes in asymmetric hydrogenation.

The general mechanism for such reactions involves the coordination of the prochiral substrate to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen to one of the enantiotopic faces of the substrate. The chiral ligand, in this case, a derivative of this compound, would create a chiral environment around the metal center, thereby directing the hydrogenation to produce one enantiomer of the product in excess.

Applications in Asymmetric Allylic Alkylation and Heck Reactions

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of C-C bonds. The use of chiral ligands is crucial for achieving high enantioselectivity. Chiral hydrazones derived from amino acids have emerged as effective ligands in this transformation.

A study on the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate demonstrated the successful application of chiral hydrazone ligands. nih.gov Specifically, a ligand synthesized from 2-(diphenylphosphino)benzaldehyde and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) afforded the alkylated product in high yield and with high enantioselectivity. acs.org The X-ray crystal structure of the palladium complex revealed a P,N,O-tridentate coordination of the ligand. acs.org

In another study, chiral pyridyl-hydrazone ligands were used in the palladium-catalyzed AAA of the same substrate, achieving moderate enantioselectivities (up to 67% ee). clockss.org These results indicate that the hydrazone moiety, in combination with a chiral backbone derived from an amino acid derivative, can effectively induce asymmetry in allylic alkylation reactions.

A dual catalytic system involving a palladium complex and L-proline has also been reported for the α-allylation of enolizable ketones and aldehydes with allylic alcohols. nih.gov This highlights the versatility of proline-based catalysts in allylic alkylation reactions.

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with Chiral Hydrazone Ligands (Representative Examples)

| Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| 2-(Diphenylphosphino)benzaldehyde SAMP hydrazone | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | High | High | acs.org |

| 2-Pyridinecarboxaldehyde SAMP hydrazone | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Good | 38 | clockss.org |

| 6-Methyl-2-pyridinecarboxaldehyde SAMP hydrazone | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Good | 55 | clockss.org |

Heck Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a fundamental tool in organic synthesis. The development of efficient and selective catalyst systems is an ongoing area of research.

While specific studies on the use of this compound in Heck reactions are scarce, related proline and hydrazone-based catalysts have been investigated. For instance, glyoxal (B1671930) bishydrazones and pyridyl-hydrazones have been examined as ligands for the Mizoroki-Heck cross-coupling reaction of aryl halides and olefins, demonstrating good yields. nih.govacs.org

A polystyrene-supported palladium(II)-hydrazone complex has been developed and shown to be an excellent catalyst for the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and methyl acrylate, achieving a high conversion rate. analis.com.my This points towards the potential for developing heterogeneous catalysts based on proline-hydrazone ligands for Heck reactions.

Epoxidation Reactions Catalyzed by Metal-Proline Hydrazone Complexes

Epoxidation of alkenes is a crucial transformation in organic synthesis, providing access to valuable epoxide intermediates. Metal complexes are often employed as catalysts for this reaction. While specific data on the use of this compound complexes for epoxidation is limited, research on related molybdenum-hydrazone complexes provides valuable insights.

Molybdenum complexes containing benzaldehyde-based hydrazones have been shown to be efficient catalysts for the epoxidation of cyclooctene, achieving high activity and selectivity towards the epoxide. mdpi.com These reactions were successful using both tert-butylhydroperoxide (TBHP) in water and TBHP in decane (B31447) as oxidants.

Furthermore, a versatile ruthenium-porphyrin catalyst system has been developed for the aerobic epoxidation of alkenes, where water was found to play a crucial co-catalytic role. rsc.orgresearchgate.net Although not directly related to proline-hydrazone complexes, this highlights the ongoing research into developing efficient and environmentally friendly epoxidation catalysts. The potential of metal complexes of this compound in this area warrants further investigation, given the known catalytic activity of both proline and hydrazone-based systems in oxidation reactions.

Catalyst Recovery and Reusability Studies

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst over multiple reaction cycles without significant loss of activity or selectivity. This is particularly important for catalysts based on precious metals or complex chiral ligands.

Studies on L-proline and its derivatives have demonstrated their potential for recyclability. For instance, L-proline used as an organocatalyst in the synthesis of hydrazide derivatives could be recovered by simple water extraction and reused for several cycles, albeit with a gradual decrease in yield. nih.gov

The development of heterogeneous catalysts is a primary strategy for facilitating catalyst recovery. L-proline has been successfully immobilized on various supports, leading to catalysts that can be easily separated from the reaction mixture by filtration.

Heterogeneous Catalysis Development Utilizing this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a major focus in green chemistry, as it simplifies catalyst-product separation and enhances catalyst reusability. Derivatives of this compound are promising candidates for the development of such heterogeneous systems.

One common approach is the grafting of the catalyst onto a solid support such as silica. Silica-supported palladium catalysts are widely used for cross-coupling reactions due to their excellent stability and porosity. google.com A polystyrene-supported palladium(II)-hydrazone complex has been successfully synthesized and utilized as a highly efficient and recyclable catalyst in the Heck reaction. analis.com.my This demonstrates the feasibility of immobilizing proline-hydrazone complexes on polymeric supports.

The general strategy involves functionalizing the support material with a linker that can covalently bind to the this compound ligand. The resulting supported ligand can then be complexed with a suitable metal precursor to generate the heterogeneous catalyst. The performance of such catalysts would depend on factors such as the nature of the support, the type of linker, and the loading of the catalytic species.

Mechanistic and Kinetic Studies of Reactions Involving 1 Hydrazinylidenemethyl L Proline

Molecular and Cellular Biological Interactions of 1 Hydrazinylidenemethyl L Proline Mechanistic Focus

In Vitro Enzyme Interaction Studies (e.g., Enzyme Inhibition Mechanisms, Substrate Analogues)

There is no specific information available from in vitro studies detailing the interaction of 1-(Hydrazinylidenemethyl)-L-proline with any enzymes. Research on other L-proline analogs has shown that modifications to the proline structure can lead to inhibitory effects on various enzymes. For example, different proline derivatives have been investigated as inhibitors of proline racemase and pyrroline-5-carboxylate reductase (PYCR1). nih.govnih.govmdpi.com These analogs often function by mimicking the natural substrate or by binding to the enzyme's active site, leading to competitive or non-competitive inhibition. nih.govnih.gov However, without experimental data, the specific enzyme targets and inhibition mechanisms for this compound remain unknown.

Cell-Based Assays for Mechanistic Investigations of Cellular Processes (e.g., Antiproliferative Effects on Cell Lines, Cell Cycle Modulation)

No cell-based assay results have been published that specifically investigate the effects of this compound on cellular processes. Studies on related proline-containing compounds have sometimes revealed influences on cell proliferation and the cell cycle. nih.govnih.gov For instance, the regulation of proline metabolism has been linked to cell cycle progression, and proline-directed protein phosphorylation is a known regulatory mechanism. nih.govnih.gov Without targeted research on this compound, it is not possible to determine if it has any antiproliferative effects or if it modulates the cell cycle.

Interaction with Biological Macromolecules (e.g., Protein Binding, Nucleic Acid Interactions)

Specific data on the binding of this compound to proteins or nucleic acids is not available. The proline ring itself can participate in various interactions within proteins, including hydrophobic and CH/π interactions, which can be crucial for protein structure and function. nih.gov Furthermore, proline-rich regions in proteins are known to be involved in protein-protein interactions. nih.gov The hydrazinylidenemethyl group introduces additional chemical features that could potentially mediate interactions with biological macromolecules, but these have not been experimentally verified. Similarly, there is no evidence to suggest any direct interaction with nucleic acids. nih.gov

Computational and Theoretical Investigations of 1 Hydrazinylidenemethyl L Proline

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to examine the electronic structure of molecules. nih.gov It is widely employed to calculate optimized geometries, reaction energies, and spectroscopic properties with a good balance of accuracy and computational cost. nih.govorientjchem.org

A foundational step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. For 1-(Hydrazinylidenemethyl)-L-proline, this involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process would identify the most stable conformer, which is the lowest energy arrangement of the atoms.

The proline ring itself can adopt different puckered conformations (e.g., Cγ-exo or Cγ-endo), and the hydrazone moiety allows for potential E/Z isomerism around the C=N double bond. A thorough conformational search would be performed to map the potential energy surface and identify all stable low-energy isomers and the transition states connecting them. nih.gov

Illustrative Data Table: Optimized Geometric Parameters This table demonstrates the type of data that would be generated from a DFT geometry optimization. The values are hypothetical.

| Parameter | Bond/Angle | Optimized Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=N (hydrazone) | 1.29 Å |

| Bond Length | N-N (hydrazone) | 1.38 Å |

| Bond Length | Cα-C (carboxyl) | 1.53 Å |

| Bond Angle | C-N=C (imine) | 119.5° |

| Dihedral Angle | Cα-N-C=N | 178.2° (E-isomer) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), which help predict how the molecule will behave in a chemical reaction. nih.govmdpi.com

Illustrative Data Table: FMO Energies and Reactivity Descriptors This table shows example data derived from an FMO analysis. The values are hypothetical.

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -6.5 |

| Energy of LUMO | ELUMO | -1.2 |

| HOMO-LUMO Gap | ΔE | 5.3 |

| Chemical Hardness | η | 2.65 |

| Electrophilicity Index | ω | 1.48 |

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structural elucidation. bohrium.com

IR (Infrared): The vibrational frequencies of the molecule can be computed to predict its IR spectrum. Key peaks, such as the C=O stretch of the carboxylic acid, the C=N stretch of the hydrazone, and N-H stretches, can be identified. nih.gov

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions and predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. unimi.it An MD simulation would model the movements of every atom in this compound, often including explicit solvent molecules (like water) to mimic physiological conditions.

This technique is particularly useful for exploring the conformational flexibility of the proline ring and the hydrazone side chain. temple.eduresearchgate.net It can reveal how the molecule changes its shape, how stable different conformers are in solution, and how the molecule interacts with surrounding water molecules through hydrogen bonding. unimi.it Such simulations can span from nanoseconds to microseconds, providing a detailed movie of the molecule's behavior at an atomic level. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a biological target, such as an enzyme active site or a cell surface receptor. nih.gov This is a cornerstone of rational drug design. mdpi.comresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a macromolecule (whose structure is typically obtained from a database like the Protein Data Bank). A scoring function is then used to estimate the binding affinity, or strength of the interaction, for many different poses. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex. nih.govnih.gov For example, this compound could be docked into the active site of proline-specific enzymes to explore its potential as an inhibitor.

Illustrative Data Table: Molecular Docking Results This table provides an example of how docking results would be presented. The target and values are hypothetical.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Proline Dehydrogenase (e.g., 1Y56) | -7.8 | TYR-64, LYS-112 | Hydrogen Bond |

| PHE-221 | Pi-Pi Stacking | ||

| VAL-110, ILE-114 | Hydrophobic |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmacokinetic Profiling of Analogues (Excluding Clinical Outcomes)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties for a molecule and its analogues. nih.gov Studies on various hydrazone derivatives have shown that these computational tools are valuable for identifying candidates with favorable drug-like properties. mdpi.comresearchgate.net

Absorption: Predicts how well the compound would be absorbed, for example, from the gut into the bloodstream. Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are estimated.

Distribution: Assesses how the compound spreads through the body, including its ability to cross the blood-brain barrier (BBB) and its tendency to bind to plasma proteins (PPB).

Metabolism: Predicts the compound's susceptibility to being broken down by metabolic enzymes, such as the Cytochrome P450 family.

Excretion: Estimates how the compound is likely to be eliminated from the body.

Toxicity: Flags potential toxic liabilities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

These predictions help to prioritize or deprioritize compounds for further development early in the discovery pipeline, saving time and resources. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.